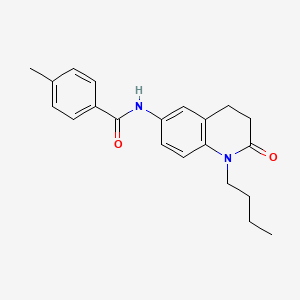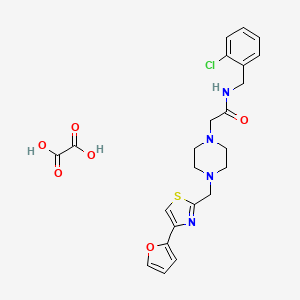
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide, also known as BU-224, is a synthetic compound that belongs to the benzamide class of drugs. BU-224 has been studied for its potential therapeutic effects on various neurological and psychiatric conditions.
作用机制
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide acts as a positive allosteric modulator of the cannabinoid receptor type 2 (CB2), which is predominantly expressed in immune cells and peripheral tissues. CB2 activation has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide enhances the binding of endogenous cannabinoids to CB2, resulting in increased receptor activity and downstream signaling.
Biochemical and Physiological Effects
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide has been shown to have anti-inflammatory effects in animal models of inflammation. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide also has analgesic effects, as it has been shown to reduce pain sensitivity in a mouse model of neuropathic pain. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide has also been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity.
实验室实验的优点和局限性
One advantage of using N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide in lab experiments is that it is a selective CB2 receptor modulator, meaning it does not interact with other cannabinoid receptors. This makes it easier to study the specific effects of CB2 activation. However, one limitation of using N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide is that it has poor solubility in water, which can make it difficult to administer in some experimental settings.
未来方向
There are several potential future directions for research on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide. One area of interest is its potential use as a treatment for neuroinflammatory conditions, such as multiple sclerosis and Alzheimer's disease. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide has also been shown to have potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, further research is needed to understand the long-term effects of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide on the brain and body, as well as its potential for clinical use.
合成方法
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide can be synthesized by the condensation of 2-aminobenzamide with 1-bromo-1-butene, followed by cyclization with acetic anhydride and catalytic hydrogenation. The final product is obtained after purification using column chromatography.
科学研究应用
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide has been studied for its potential therapeutic effects on various neurological and psychiatric conditions, including anxiety, depression, and addiction. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide has been found to exhibit anxiolytic and antidepressant-like effects in animal models, suggesting its potential use as a treatment for these conditions.
属性
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-4-13-23-19-11-10-18(14-17(19)9-12-20(23)24)22-21(25)16-7-5-15(2)6-8-16/h5-8,10-11,14H,3-4,9,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYOZSMJRAAELK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2848545.png)
![5-(2,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2848546.png)

![2-[7-(2-Chloropropanoyl)-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N,N-dimethylacetamide](/img/structure/B2848551.png)




![N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2848560.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2848563.png)

![1-Benzyl-4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-2-one](/img/structure/B2848565.png)
![N-(2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848567.png)